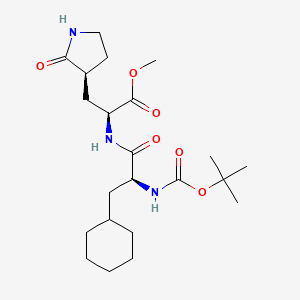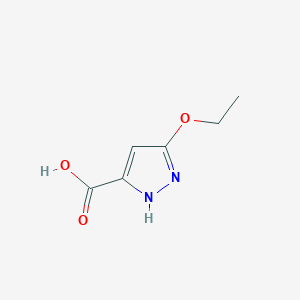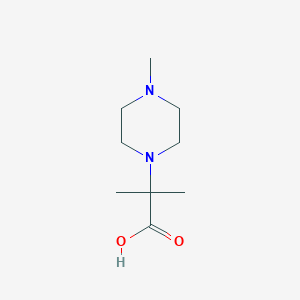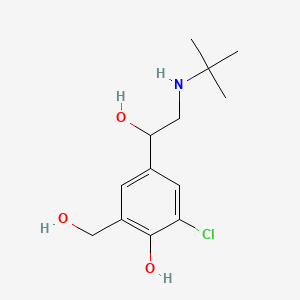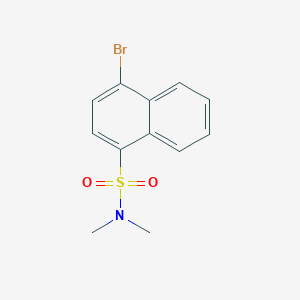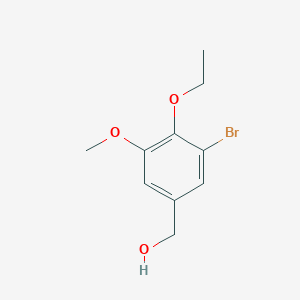
3-Chloro-5-methylbenzene-1,2-diamine
Vue d'ensemble
Description
3-Chloro-5-methylbenzene-1,2-diamine, also known by its IUPAC name 3-chloro-5-methyl-1,2-benzenediamine, is an organic compound with the molecular weight of 156.61 g/mol . It is a powder at room temperature .
Synthesis Analysis
The synthesis of polysubstituted benzenes like this compound often involves a sequence of reactions. The order of these reactions is critical to the success of the overall scheme . The synthesis could involve steps such as Friedel Crafts acylation, conversion from the acyl group to an alkane, and nitration .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C7H9ClN2 . The InChI code for this compound is 1S/C7H9ClN2/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,9-10H2,1H3 .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be similar to those of other substituted aromatic compounds. These reactions often involve the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate. This is followed by the removal of a proton from this intermediate, yielding a substituted benzene ring .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 156.61 g/mol . .Applications De Recherche Scientifique
Chlorination and Transformation Products
The chlorination of 4-methylbenzene-1,2-diamine, which is closely related to 3-Chloro-5-methylbenzene-1,2-diamine, results in various chlorinated products including pentachloro ketone. These chlorinated derivatives undergo further transformations leading to the formation of hydroxy acids and unexpected transformation products. The study highlights the chlorination process and the structural determination of these compounds, providing insights into chemical transformations and potential applications in synthesis and material science (Calvert, Hartshorn, Robinson, & Wright, 1992).
Solvent Interactions and Physical Properties
Research on the binary mixtures of 4-methylbenzene-1,3-diamine and 2-methylbenzene-1,3-diamine with various solvents such as water, ethanol, and butan-1-ol at different temperatures revealed insights into the densities, viscosities, and solute-solvent interactions. These findings contribute to understanding the physical properties of these diamines in different solvent environments, which is essential for their application in chemical processes and material design (Zhu, Han, Liu, & Ma, 2014).
High-Pressure Reactions for Cyclization Products
The SNAr reaction of 2,3,5,6-tetrachloronitrobenzene with diamines, including structures related to this compound, under high pressure, yields cyclization products. This process demonstrates the chemical reactivity of these diamines under specific conditions, leading to the formation of complex structures that could have applications in polymer science and materials engineering (Ibata, Zou, & Demura, 1995).
Synthesis of Spirocyclotriphosphazenes
Hexachlorotriphosphazene reacts with diamines, including those related to this compound, to form mono- and trispirocyclotriphosphazenes. This synthesis pathway highlights the utility of these diamines in forming novel compounds with potential applications in materials science, particularly in the development of new polymers with unique properties (Allcock, Diefenbach, & Pucher, 1994).
Mécanisme D'action
The mechanism of action for reactions involving 3-Chloro-5-methylbenzene-1,2-diamine is likely to follow the general mechanism for electrophilic aromatic substitution. This involves the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate. This is followed by the removal of a proton from this intermediate, yielding a substituted benzene ring .
Safety and Hazards
Propriétés
IUPAC Name |
3-chloro-5-methylbenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFHQANNMQQOJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401290113 | |
| Record name | 3-Chloro-5-methyl-1,2-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401290113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89856-67-7 | |
| Record name | 3-Chloro-5-methyl-1,2-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89856-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-methyl-1,2-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401290113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{6-[(Diethylamino)sulfonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid](/img/structure/B3165250.png)
![1,4,11-Trimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid](/img/structure/B3165253.png)



![Tert-butyl 3-bromo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B3165276.png)
